molecular formula C12H11N5O B11725410 N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide

N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide

Cat. No.: B11725410
M. Wt: 241.25 g/mol
InChI Key: VOOUACTUBVAYKU-UHFFFAOYSA-N
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Description

N'-[4-Cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide (molecular formula: C₁₂H₁₁N₅O, molecular weight: 241.25 g/mol) is a pyrazole-derived compound featuring a 4-methylphenyl substituent at the 1-position and a hydroxymethanimidamide group at the 5-position of the pyrazole core . It is synthesized via reactions involving triethyl orthoformate and acetic anhydride under reflux conditions, yielding intermediates such as ethyl-N-(4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl)formimidate . This compound has been explored as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), due to its ability to interact with ATP-binding pockets through hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide

InChI

InChI=1S/C12H11N5O/c1-9-2-4-11(5-3-9)17-12(14-8-16-18)10(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16)

InChI Key

VOOUACTUBVAYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of 1-(4-methylphenyl)hydrazine with a β-keto ester, typically ethyl acetoacetate. This reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours.

Key Reaction Parameters:

ParameterOptimal Range
Temperature80–100°C
CatalystAcetic acid (10–15 mol%)
Reaction Time6–12 hours
Yield65–75%

The intermediate 1-(4-methylphenyl)-1H-pyrazol-5-ol is isolated via vacuum filtration and recrystallized from ethanol.

Introduction of the Cyano Group

The cyano group is introduced at the 4-position of the pyrazole ring using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C. This nucleophilic substitution replaces a halogen (e.g., bromine) pre-installed at the 4-position.

Example Protocol:

  • Dissolve 1-(4-methylphenyl)-5-bromo-1H-pyrazole (1.0 equiv) in anhydrous DMF.

  • Add CuCN (2.5 equiv) and heat at 130°C under nitrogen for 8 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield: 60–68%

Synthesis of the Hydroxymethanimidamide Moiety

The hydroxymethanimidamide group is appended via reaction of 4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-amine with hydroxylamine-O-sulfonic acid in tetrahydrofuran (THF) at 0–5°C.

Critical Considerations:

  • Strict temperature control (<5°C) prevents side reactions.

  • Use of triethylamine (1.2 equiv) as a base enhances nucleophilicity.

Workup:
After 4 hours, the reaction is quenched with saturated NaHCO₃, and the product is extracted with dichloromethane. Final purification employs recrystallization from methanol.

Yield: 55–60%

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To improve scalability, the cyanation step (Section 2.2) has been adapted for continuous flow reactors, reducing reaction time to 2 hours and increasing yield to 75%. Key parameters include:

ParameterBatch ProcessContinuous Flow
Temperature130°C140°C
Residence Time8 hours2 hours
Throughput100 g/day1 kg/day

Catalytic Enhancements

Recent advances employ palladium nanoparticles (PdNPs) supported on carbon for the cyanation step, achieving yields of 80–85% at lower temperatures (100°C). This method reduces CuCN usage by 40%, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Classical Stepwise45–5095–9812.50
Continuous Flow60–6598–998.75
PdNP-Catalyzed70–7599+9.20

Notes:

  • Classical Stepwise : Suitable for lab-scale synthesis.

  • Continuous Flow : Ideal for industrial production.

  • PdNP-Catalyzed : Balances cost and efficiency for mid-scale applications.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-amine dimer , arises during the hydroxymethanimidamide step. This is minimized by:

  • Maintaining reaction temperatures <5°C.

  • Using excess hydroxylamine-O-sulfonic acid (1.5 equiv).

Purification Difficulties

Silica gel chromatography remains the standard for purification, but industrial processes adopt crystallization-driven purification to reduce solvent use .

Chemical Reactions Analysis

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Aromatic Substituent Variations
  • 4-Fluorophenyl Analog: Replacing the 4-methylphenyl group with a 4-fluorophenyl moiety (e.g., 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide) introduces electronegative fluorine atoms, enhancing metabolic stability and altering binding affinity. This compound exhibited a melting point of 182–183°C and a molecular weight of 439.1 g/mol .
Methanimidamide Group Modifications
  • N,N-Dimethylmethanimidamide Derivatives: Compounds such as N'-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide (C₈H₁₁N₅, molecular weight: 177.21 g/mol) replace the hydroxyl group with dimethylamino substituents, eliminating hydrogen-bonding capacity. This modification may reduce kinase inhibition efficacy but improve lipophilicity .

Physicochemical and Spectroscopic Properties

  • Melting Points : Hydroxyl-containing derivatives (e.g., target compound) generally exhibit lower melting points compared to dimethyl-substituted analogs due to disrupted crystallinity from hydrogen bonding .
  • Spectroscopy :
    • 1H-NMR : The target compound’s hydroxymethanimidamide group may show a singlet near δ 8.2–8.3 ppm for the N=CH proton, absent in dimethyl analogs .
    • IR : A broad O-H stretch (~3200–3600 cm⁻¹) distinguishes the hydroxyl variant from dimethyl derivatives, which exhibit stronger C=N stretches near 1655 cm⁻¹ .

Biological Activity

N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₁N₅O
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1007014-67-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the cyclization of hydrazine with a β-keto ester or diketone.
  • Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution using sodium cyanide or potassium cyanide.
  • Formation of the Hydroxymethanimidamide Moiety : This final step involves the reaction with hydroxymethyl derivatives to complete the structure.

Antiproliferative Activity

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell LineIC50 (µM)
HCT1163.7
MCF71.2
HEK2935.3

These values suggest that the compound may selectively inhibit cancer cell growth, particularly in breast cancer (MCF7) cells, which could be attributed to its ability to interfere with specific signaling pathways involved in cell proliferation.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Kinases : The compound may inhibit certain kinases that play crucial roles in cell signaling and proliferation.
  • Induction of Apoptosis : There is evidence suggesting that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antioxidant Activity

In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. Studies using DPPH and FRAP assays have indicated that it can reduce reactive oxygen species (ROS) levels in treated cells, although not as effectively as standard antioxidants like N-acetyl-L-cysteine (NAC).

Case Studies and Research Findings

Several research articles have documented the biological activity of similar compounds within the pyrazole class, providing insights into structure-activity relationships (SAR):

  • Anticancer Properties : A study highlighted that derivatives similar to this compound exhibited varying degrees of anticancer activity, with modifications to functional groups significantly impacting efficacy.
  • Antimicrobial Activity : Other derivatives showed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For pyrazole derivatives, a common approach includes using polar aprotic solvents like N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base to deprotonate intermediates. Reaction temperatures range from room temperature to 80°C, depending on the reactivity of substituents. For example, analogous procedures for pyrazole-thiadiazole hybrids used K₂CO₃ (1.2 mmol) in DMF at 25°C for 12 hours to achieve yields >75% . Optimization should include solvent screening (e.g., DMSO vs. DMF) and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).

Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., the cyano group or pyrazole N-atoms). Molecular dynamics (MD) simulations can model solvation effects and transition states. For instance, studies on similar sulfonamide-pyrazole hybrids used B3LYP/6-31G(d) basis sets to predict regioselectivity in nucleophilic attacks . Validate predictions with kinetic isotope effect (KIE) experiments or Hammett plots to correlate substituent effects with reaction rates.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C≡N bond at ~1.15 Å and pyrazole ring planarity) .
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm for 4-methylphenyl) and hydroxylimine protons (δ 9.5–10.2 ppm). ¹³C NMR confirms the cyano group (~110–120 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) with <5 ppm error.

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Design orthogonal assays:

  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based).
  • Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity.
  • Control for solubility : Preclude false negatives by confirming compound solubility in assay media via dynamic light scattering (DLS) .

Basic: What purification methods are effective for isolation?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) for intermediates.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for X-ray analysis .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

Advanced: How to modify the pyrazole core to enhance bioactivity and solubility?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-methylphenyl group with polar groups (e.g., morpholine) to improve solubility.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetoxymethyl esters) to the hydroxymethanimidamide moiety.
  • Structure-activity relationship (SAR) : Use parallel synthesis to generate derivatives with varied substituents at the 4-cyano position. Evaluate logP and polar surface area (PSA) to balance lipophilicity and membrane permeability .

Basic: How to analyze reaction intermediates during synthesis?

Methodological Answer:

  • TLC : Monitor progress using silica plates with UV visualization (Rf ~0.3–0.5 in ethyl acetate).
  • In-situ FTIR : Track carbonyl (1650–1750 cm⁻¹) or cyano (2200–2250 cm⁻¹) group transformations.
  • LC-MS : Quench aliquots at timed intervals to identify intermediates via molecular ion peaks .

Advanced: What challenges arise in scaling up synthesis, and how to address them?

Methodological Answer:

  • Heat transfer : Exothermic reactions may require jacketed reactors with precise temperature control.
  • Mixing efficiency : Use computational fluid dynamics (CFD) to optimize impeller design for viscous DMF solutions.
  • Catalyst recovery : Immobilize K₂CO₃ on mesoporous silica to enable reuse and reduce waste .
  • Process analytical technology (PAT) : Implement inline NIR spectroscopy to monitor reaction completion in real-time .

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